Predicted LogP Shift vs. Unsubstituted Azetidin-2-one Signals Markedly Different Membrane Partitioning
The computationally predicted LogP of 3-methoxy-4-(2-methylprop-1-en-1-yl)azetidin-2-one is –0.31, compared with –2.02 for the unsubstituted parent azetidin-2-one [1][2]. This 1.71 log unit increase represents a theoretical ~50‑fold higher octanol–water partition coefficient, driven by the combined effect of the 4-isobutenyl and 3-methoxy substituents.
| Evidence Dimension | Octanol–water partition coefficient (LogP, predicted) |
|---|---|
| Target Compound Data | –0.31 |
| Comparator Or Baseline | Azetidin-2-one (unsubstituted): –2.02 |
| Quantified Difference | ΔLogP = +1.71 log units |
| Conditions | Predicted via computational algorithm (XLogP3); no experimental LogP available for the title compound |
Why This Matters
A 1.71‑unit LogP difference fundamentally alters membrane permeability and distribution behavior, making the title compound more suitable for cell-based assays requiring passive diffusion than generic azetidin-2-one.
- [1] CAS No. 216366-75-5 – Physical Properties. ChemSrc. Available at: https://m.chemsrc.com/amp/cas/216366-75-5_1652211.html View Source
- [2] CAS No. 930-21-2 – Physical Properties. ChemSrc. Available at: https://m.chemsrc.com/baike/897105.html View Source
